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Compound of Interest

Compound Name: 1-(3-Ethoxyphenyl)ethanone

Cat. No.: B1587719

An In-depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone: Properties, Synthesis, and
Analytical Characterization

Abstract

1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an aromatic ketone
that serves as a pivotal intermediate in the synthesis of more complex organic molecules. With
the molecular formula C10H1202 and a molecular weight of 164.20 g/mol , this compound is of
significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its
structural features—a ketone, an ether, and a meta-substituted benzene ring—provide multiple
reaction sites for chemical modification. This guide provides a comprehensive overview of its
physicochemical properties, a detailed, field-proven synthetic protocol, and an in-depth
analysis of its spectroscopic signature for unambiguous identification and quality control.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 1-(3-Ethoxyphenyl)ethanone are crucial for its application
in a laboratory setting. These identifiers ensure accurate sourcing, handling, and
documentation in research and development workflows.
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Identifier Value Source
IUPAC Name 1-(3-ethoxyphenyl)ethanone [1112]
CAS Number 52600-91-6 [1][2]
Molecular Formula C10H1202 [11[2][3]
Molecular Weight 164.20 g/mol [2][3]
InChi Key RUWWFEHTGUJEDT- e

UHFFFAOYSA-N

Canonical SMILES CCOC1=CC=CC(=C1)C(=0)C [1lI2]

Structurally, 1-(3-Ethoxyphenyl)ethanone is a disubstituted benzene derivative featuring an
acetyl group and an ethoxy group in a 1,3 (meta) arrangement. This configuration sterically and
electronically influences its reactivity, making it a valuable building block for targeted molecular
architectures. It is typically supplied as a liquid or low-melting solid and exhibits solubility in
common organic solvents.

Synthesis and Mechanistic Rationale

The regiochemistry of 1-(3-Ethoxyphenyl)ethanone makes direct Friedel-Crafts acylation of
ethoxybenzene impractical, as the ethoxy group is an ortho-, para-director. Therefore, the most
reliable and common synthetic route is the Williamson ether synthesis, starting from the
commercially available 3-hydroxyacetophenone. This method ensures the precise placement of
the ethoxy group at the meta position.

Mechanistic Insight

The Williamson ether synthesis is a classic Sn2 reaction. The process begins with the
deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxyacetophenone by a
mild base, such as potassium carbonate (K2CO3). This creates a potent phenoxide nucleophile.
This nucleophile then attacks the electrophilic carbon of an ethylating agent (e.qg., ethyl iodide
or diethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the desired ether
linkage. The choice of a polar aprotic solvent like acetone or DMF is critical as it effectively
solvates the cation (K*) while leaving the phenoxide nucleophile highly reactive, thereby
accelerating the reaction rate.
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Experimental Protocol: Synthesis of 1-(3-
Ethoxyphenyl)ethanone

This protocol is designed as a self-validating system, incorporating in-process checks and a
robust purification scheme to ensure high purity of the final product.

o Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq),
and acetone (10 mL per gram of starting material).

» Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at
room temperature.

e Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Workup and Extraction: After cooling to room temperature, filter the mixture to remove the
inorganic salts (K=COs and KIl). Concentrate the filtrate under reduced pressure to remove
the acetone. Redissolve the resulting residue in ethyl acetate and wash sequentially with 1M
NaOH (to remove any unreacted phenol), water, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazS0Oa),
filter, and concentrate in vacuo to yield the crude product.

¢ Purification: Purify the crude oil via vacuum distillation or flash column chromatography
(using a hexane/ethyl acetate gradient) to obtain 1-(3-Ethoxyphenyl)ethanone as a pure
compound.
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Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic
techniques. Each method provides unique insights into the molecule's framework.
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Technique

Observation

Interpretation

Mass Spec (MS)

Molecular lon [M]* at m/z =
164. Base peak at m/z = 135.

Confirms molecular weight.[1]
The base peak corresponds to
the loss of an ethyl radical
(*CH2CHs), forming a stable

acyliumion.[1]

Infrared (IR)

Strong, sharp absorbance at
~1685 cm~1.

Characteristic of an aromatic
ketone's C=0 stretch. The
frequency is lowered from a
typical aliphatic ketone (~1715
cm™1) due to conjugation with

the benzene ring.[1]

8 ~7.0-7.6 (m, 4H), 4.1 (q, 2H),

Aromatic protons, -O-CHz-

protons (quartet), acetyl -CHs

1H NMR protons (singlet), and ethyl -
26 (s, 3H), 1.4 (¢, 3H). CHs protons (triplet)
3 ,
respectively.
Confirms the presence of 10
0 ~198 (C=0), ~159 (Ar-C-0), o ]
distinct carbon environments,
~115-138 (Ar-C), ~64 (-O- , _
13C NMR including the carbonyl,

CHz2-), ~27 (acetyl -CHs), ~15
(ethyl -CHs).

aromatic, and aliphatic

carbons.

Spectroscopic Analysis in Detalil

e Mass Spectrometry (MS): The electron ionization mass spectrum provides a clear molecular

ion peak at an m/z of 164, corresponding to the molecular formula C10H1202.[1] The most

significant fragmentation is the alpha-cleavage of the ethoxy group, resulting in the loss of a

29 Da ethyl radical to give the base peak at m/z 135.[1]

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=0)

stretching band between 1680-1690 cm~1.[1] This position confirms the presence of a ketone

conjugated with an aromatic system.[1] Additional key signals include C-O-C stretching
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vibrations for the ether linkage around 1250 cm~! (asymmetric) and 1040 cm~* (symmetric),
as well as C-H stretching from the aromatic and aliphatic groups.

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides
a definitive fingerprint.[1] The ethoxy group gives rise to a characteristic triplet at ~1.4 ppm
(3H, -CHs) and a quartet at ~4.1 ppm (2H, -OCHz2-). The acetyl methyl group appears as a
sharp singlet at ~2.6 ppm (3H). The four protons on the meta-substituted aromatic ring
produce a complex multiplet pattern in the region of ~7.0-7.6 ppm.[1]

Applications in Research and Drug Development

1-(3-Ethoxyphenyl)ethanone is not typically an end-product but rather a versatile starting
material or building block.

e Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis
of active pharmaceutical ingredients (APIs).[1][3] The ketone functionality allows for a wide
range of transformations, such as reduction to an alcohol, conversion to an amine via
reductive amination, or use in condensation reactions to form heterocyclic systems. The
related compound, 1-(3-phenoxyphenyl)ethanone, is a known intermediate for the non-
steroidal anti-inflammatory drug Fenoprofen, highlighting the utility of this structural class in
drug synthesis.[4]

o Chemical Synthesis: In broader organic synthesis, it serves as a precursor for more
elaborate molecules where a meta-substituted ethoxy-phenyl moiety is required.[1]

o Fragrance Industry: Due to its aromatic nature, it or its derivatives may find use in the
formulation of fragrances.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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